Product packaging for Methyl 1-cyanopiperidine-3-carboxylate(Cat. No.:)

Methyl 1-cyanopiperidine-3-carboxylate

Cat. No.: B13070253
M. Wt: 168.19 g/mol
InChI Key: KXUYVPWARVOBFD-UHFFFAOYSA-N
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Description

Methyl 1-cyanopiperidine-3-carboxylate is a chiral heterocyclic amino acid derivative offered as a synthetic building block for research and development applications. Compounds featuring piperidine rings fused with carboxylate and nitrile functional groups are recognized as important scaffolds in modern drug discovery, particularly for creating novel chiral molecules and heterocyclic systems . The simultaneous presence of a carboxylic ester and a nitrile group on the piperidine ring makes this compound a versatile intermediate for further chemical transformation. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitrile group can be converted into amidines, amines, or tetrazoles, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . While specific biological data for this compound is not available in the public domain, structurally similar piperidinecarboxylic acid derivatives are extensively investigated across multiple therapeutic areas. These include serving as intermediates for pharmaceutical compounds targeting the central nervous system and as key scaffolds in the development of antifungal agents . Related piperidine derivatives have also been explored as inhibitors of targets like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in antibacterial research . The chiral nature of the 3-carboxylate derivative, as opposed to the more common 4-substituted analogs, provides a distinct spatial orientation of functional groups, which is a critical parameter in the design of enantioselective ligands and catalysts . Handling Note: This chemical is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B13070253 Methyl 1-cyanopiperidine-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-cyanopiperidine-3-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-4-10(5-7)6-9/h7H,2-5H2,1H3

InChI Key

KXUYVPWARVOBFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 1 Cyanopiperidine 3 Carboxylate

Stereocontrolled Synthesis Strategies

Achieving stereocontrol in the synthesis of substituted piperidines is a critical challenge. Methodologies for producing enantiomerically pure compounds often involve asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective reactions. sigmaaldrich.comnih.govrsc.org These strategies aim to selectively produce a desired stereoisomer, which is crucial for pharmacological applications. nih.gov

Enantioselective Approaches

Enantioselective synthesis of chiral piperidines can be achieved through various catalytic methods. One prominent approach is the asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. nih.gov This method allows for the construction of 2,3-disubstituted piperidines with high enantioselectivity. nih.gov While not specifically documented for Methyl 1-cyanopiperidine-3-carboxylate, this strategy represents a viable pathway for establishing the chiral center at the C3 position. The reaction typically involves a copper catalyst, a chiral ligand (such as (S, S)-Ph-BPE), a base, and a boron source to induce cyclization. nih.gov

Diastereoselective Methodologies

Diastereoselective synthesis is a common strategy for controlling the relative stereochemistry of multiple chiral centers. For piperidine (B6355638) rings, a frequent approach involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov This method often yields cis-disubstituted piperidines diastereoselectively. nih.gov Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereoisomers. nih.gov This two-step sequence provides a reliable route to both cis and trans isomers of disubstituted piperidines, a methodology that could be applied to precursors of this compound. nih.gov

Chiral Auxiliary and Catalyst-Controlled Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com Common auxiliaries include Evans oxazolidinones and pseudoephedrine, which can be attached to a precursor molecule to guide reactions like alkylation or aldol (B89426) additions with high diastereoselectivity. wikipedia.orgharvard.edu After the desired stereocenter is set, the auxiliary is removed. sigmaaldrich.comwikipedia.org

For instance, an acyclic precursor to the piperidine ring could be coupled to a chiral auxiliary. Subsequent cyclization would then proceed under the stereodirecting influence of the auxiliary, establishing the chirality at the C3 position.

Table 1: Overview of Selected Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric alkylations, aldol reactions harvard.edu Forms imides which generate Z-enolates, providing high stereocontrol. harvard.edu
Pseudoephedrine Asymmetric alkylation of carboxylic acids wikipedia.org The α-proton is deprotonated to form an enolate; the methyl group directs the approach of the electrophile. wikipedia.org
Camphorsultam Various asymmetric transformations A rigid bicyclic structure provides effective steric shielding.

Functionalization and Derivatization Pathways

The piperidine scaffold offers multiple sites for functionalization. The secondary amine nitrogen, in particular, is a common handle for introducing a wide range of substituents through reactions such as alkylation and acylation. These modifications are fundamental in drug discovery for modulating a compound's physicochemical properties and biological activity.

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center that readily participates in various chemical transformations. The cyano group on the nitrogen of this compound is a protecting group that can potentially be removed to reveal the secondary amine, which can then be further functionalized.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.netmonash.edu The base is necessary to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), often used in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netmonash.edu The choice of reagents and conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is a robust reaction, commonly performed using an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or in a basic solvent like pyridine. researchgate.net N-acylation is a key step in the synthesis of many pharmaceutical intermediates. researchgate.net For example, the N-acylation of a piperidine ester with propionyl chloride is a documented transformation in the synthesis of analgesic compounds. researchgate.net

Table 2: General Conditions for N-Alkylation and N-Acylation of Piperidines

Transformation Reagent Base / Catalyst Solvent Typical Conditions
N-Alkylation Alkyl Halide (e.g., CH₃I) K₂CO₃ or NaH DMF or Acetonitrile Stirring at 0°C to room temperature researchgate.netmonash.edu

| N-Acylation | Acyl Chloride (e.g., Propionyl chloride) | Triethylamine or Pyridine | Dichloromethane (DCM) or neat | Stirring at room or elevated temperatures researchgate.net |

Remote Functionalization of the Piperidine Ring

Remote C–H functionalization is a powerful strategy in organic synthesis that allows for the modification of molecular sites that are distant from existing functional groups. This approach bypasses the need for lengthy pre-functionalization steps, offering a more direct and efficient route to complex molecules. For the piperidine scaffold, which is a core component of many pharmaceuticals, methods for site-selective C–H functionalization are highly sought after. nih.gov

While direct remote functionalization of this compound is not extensively documented, the principles can be extrapolated from studies on related systems. The primary challenge lies in overcoming the intrinsic reactivity of the C–H bonds, particularly the α-amino C–H bonds at the C2 and C6 positions, which are electronically activated. researchgate.net Achieving functionalization at the more remote C3 or C4 positions requires specialized catalytic systems that can override this inherent electronic preference. researchgate.net

One successful strategy for remote C–H activation involves the use of a directing group temporarily attached to the piperidine nitrogen. This template can position a catalyst in close proximity to a specific distal C–H bond. Research has demonstrated that a recyclable template can direct the olefination and acetoxylation of distal meta-C–H bonds in aniline (B41778) and benzylic amine derivatives, including 2-phenylpiperidines. nih.gov This method utilizes a palladated cyclophane-like intermediate to achieve high selectivity for remote positions. nih.gov Such a strategy could hypothetically be adapted for this compound, where the N-cyano group would first be replaced by a suitable directing template.

Another approach involves catalyst and substrate control. By carefully selecting the catalyst and the nitrogen protecting group, the site-selectivity of C–H functionalization can be tuned. For instance, rhodium-catalyzed C–H insertions have been used to functionalize different positions of the piperidine ring by changing the N-protecting group and the catalyst's ligand structure. researchgate.net Photoredox catalysis also presents a viable route for the C–H arylation of highly substituted piperidines, often proceeding with high diastereoselectivity. chemrxiv.org These methodologies highlight the potential for achieving controlled remote functionalization on the piperidine ring of the title compound.

TechniqueCatalyst/ReagentTarget PositionReference Example
Template-Directed OlefinationPd(OAc)₂meta-C–H of phenyl groupFunctionalization of 2-phenylpiperidines
Catalyst-Controlled C–H InsertionRh₂(R-TCPTAD)₄C2 PositionFunctionalization of N-Boc-piperidine
Photoredox-Catalyzed ArylationIr(ppy)₃α-amino C-HArylation of substituted piperidines

Catalytic Approaches in the Synthesis and Modification of this compound

Catalysis is fundamental to the efficient synthesis and modification of complex organic molecules. For a functionalized scaffold like this compound, catalytic methods offer precise control over reactivity and stereoselectivity, enabling the construction of diverse analogues.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have been widely applied to functionalize heterocyclic systems, including piperidines. acs.orgdigitellinc.com

For this compound, the N-cyano group would likely be replaced with a more suitable group (e.g., Boc, Cbz, or an aryl group) to facilitate many standard cross-coupling reactions. However, the synthesis of N-aryl piperidines via Pd-catalyzed C-N coupling is a well-established transformation. acs.org For instance, piperidine-3-carboxylic acid derivatives can be coupled with various aryl halides.

A B-alkyl Suzuki-Miyaura coupling procedure has been reported for the synthesis of 4-benzyl piperidines, which involves the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed reaction with aryl halides. nih.gov Similar strategies involving the creation of an organoboron or organozinc derivative from a suitably functionalized this compound precursor could enable the introduction of new substituents at various positions on the piperidine ring. The presence of the ester at the C3 position could also be leveraged for further transformations or as a directing element in certain catalytic processes.

Reaction TypeCatalystSubstratesProduct Type
Buchwald-Hartwig AminationPd-based catalystsPiperidine acid, Aryl halideN-Aryl piperidine carboxamide
Suzuki-Miyaura CouplingPdCl₂(dppf)/AsPh₃N-Boc-4-(boromethyl)piperidine, Aryl bromideN-Boc-4-benzylpiperidine
Negishi CouplingPd(PPh₃)₂Cl₂Alkylzinc reagent, 2-Bromopyridine2-Alkyl-6-functionalized pyridine

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis, particularly for the construction of chiral molecules. While piperidine itself is often used as an organocatalyst, piperidine derivatives are also key targets for organocatalytic synthesis. researchgate.net

The asymmetric synthesis of substituted piperidines can be achieved through various organocatalytic cascade reactions. For example, a bifunctional squaramide catalyst can enable an asymmetric vinylogous Michael addition, followed by a cascade of reactions to construct complex spiro-fused polycyclic systems containing a piperidine core. acs.org Similarly, the synthesis of highly functionalized piperidines can be achieved through a cascade aza-Cope/aza-Prins cyclization of homoallylamines. researchgate.net

These methodologies are primarily focused on the construction of the piperidine ring. Applying organocatalysis to modify a pre-existing, substituted piperidine like this compound would likely involve targeting the functional groups. For instance, an organocatalyst could be used to stereoselectively add a nucleophile to a derivative of the title compound, or to catalyze a dynamic kinetic resolution to isolate a single enantiomer. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase enzyme generates a reactive intermediate that then undergoes an organocatalyzed Mannich reaction. nih.govucd.ie This highlights the potential of combining different catalytic strategies for complex transformations.

Biocatalytic Applications in Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often provide exquisite control over stereochemistry. The application of biocatalysis to piperidine synthesis is a growing area of research.

A notable development is the combination of biocatalytic C–H oxidation with radical cross-coupling to achieve modular and enantioselective construction of the piperidine framework. chemistryviews.org In this approach, enzymes such as proline hydroxylases are used to introduce hydroxyl groups into specific positions on the piperidine ring. These hydroxylated intermediates can then undergo further chemical modifications. chemistryviews.orgresearchgate.net This strategy could be envisioned for this compound to introduce hydroxyl groups at specific sites, creating valuable intermediates for further derivatization.

Furthermore, immobilized lipases have been successfully used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in high yields. rsc.org Chemo-enzymatic cascades, for instance using an amine oxidase and an imine reductase, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.gov Such an approach could be a viable route for the enantioselective synthesis of the piperidine core of the title compound.

Biocatalytic MethodEnzyme ClassReaction TypePotential Application
C–H OxidationHydroxylaseC–H HydroxylationSite-selective introduction of -OH group
Multicomponent ReactionLipase (e.g., CALB)Ring formationSynthesis of the piperidine scaffold
Chemo-enzymatic CascadeAmine Oxidase / Imine ReductaseAsymmetric dearomatizationEnantioselective synthesis of piperidine core

Multicomponent Reactions and Domino Sequences for Piperidine Ring Construction

Multicomponent reactions (MCRs) and domino (or cascade) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. mdpi.com These one-pot processes build molecular complexity by forming multiple chemical bonds without the need to isolate intermediates, thereby saving time, resources, and reducing waste. acs.org The synthesis of the piperidine skeleton is particularly well-suited to these approaches. taylorfrancis.com

A variety of MCRs have been developed for the synthesis of highly functionalized piperidines. A common strategy involves the condensation of an aromatic aldehyde, an amine, and a β-dicarbonyl compound or its equivalent. taylorfrancis.com For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield polysubstituted piperidines. taylorfrancis.com Another powerful MCR involves the reaction of substituted β-nitrostyrenes, aromatic aldehydes, a malonate derivative, and an ammonia (B1221849) source like ammonium acetate (B1210297) to generate structurally diverse piperidones. acs.orgacs.org

Domino sequences often involve an initial reaction that generates a reactive intermediate, which then undergoes a series of spontaneous intramolecular transformations. A domino-sequence mechanism involving a Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis has been proposed for the synthesis of a piperidone tricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com Such strategies could be tailored to construct the specific substitution pattern of this compound by careful selection of the starting materials. For example, using a cyano-substituted component could directly install the required nitrile functionality onto the piperidine ring during its formation.

These methods represent a powerful and atom-economical approach to the synthesis of the core structure of this compound, offering a direct entry to a densely functionalized heterocyclic system.

Mechanistic Investigations of Reactions Involving Methyl 1 Cyanopiperidine 3 Carboxylate

Elucidation of Reaction Pathways and Transition States

The reactivity of Methyl 1-cyanopiperidine-3-carboxylate is dictated by the interplay of its three key functional groups: the N-cyano group, the piperidine (B6355638) ring, and the methyl carboxylate at the C3 position. Reaction pathways would likely involve transformations targeting one or more of these sites.

Reactions at the N-Cyano Group: The N-cyano group can be susceptible to both reduction and hydrolysis. Reduction, typically with agents like lithium aluminum hydride (LiAlH4), would proceed through a nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by protonation, to yield the corresponding N-methylpiperidine derivative. Hydrolysis, under acidic or basic conditions, would likely involve nucleophilic attack of water or hydroxide on the nitrile carbon, proceeding through an amide intermediate to ultimately form a carboxylic acid and liberate the secondary amine.

Reactions involving the Piperidine Ring: The piperidine ring itself can undergo reactions such as ring-opening or functionalization at the alpha-carbon to the nitrogen. Computational studies on simpler piperidine systems have elucidated the transition states for C-N bond cleavage, which often involve high energy barriers.

Reactions at the C3-Carboxylate Group: The methyl ester at the C3 position is a classic site for nucleophilic acyl substitution. Saponification with a base like sodium hydroxide would proceed via a tetrahedral intermediate to yield the corresponding carboxylate salt. Transesterification is also a possible pathway in the presence of other alcohols under acidic or basic catalysis.

Stereochemical Analysis of Product Formation

The stereochemistry of reactions involving this compound is of significant interest, particularly for transformations that create or modify stereocenters. The C3 position of the piperidine ring is a chiral center, and its configuration will influence the stereochemical outcome of reactions at this position and potentially at adjacent atoms.

For instance, in the case of a reduction of a ketone at a position on the ring, the approach of the reducing agent could be directed by the stereochemistry at C3, leading to a diastereomeric excess of one product over the other. Similarly, in reactions that proceed through planar intermediates, such as an enolate formed at C2 or C4, the subsequent protonation or reaction with an electrophile could be influenced by the substituent at C3, resulting in diastereoselective product formation.

Studies on related substituted piperidines have demonstrated that the stereochemical outcome of reactions can be highly dependent on the nature of the substituents, the reagents used, and the reaction conditions. For example, the hydrogenation of substituted pyridines to form piperidines often results in the cis product as the major isomer.

Kinetic Studies and Reaction Rate Determination

For a reaction such as the hydrolysis of the ester group, the rate would be expected to follow second-order kinetics, being first order in both the ester and the hydrolyzing agent (e.g., hydroxide ion). The rate constant for such a reaction would be influenced by factors such as temperature, solvent polarity, and the steric environment around the ester group.

A kinetic study on the reaction of isatin derivatives with piperidine revealed a second-order reaction, indicating that both reactants are involved in the rate-determining step maxapress.com. This provides a methodological framework for how kinetic studies on reactions involving piperidine derivatives could be designed and interpreted.

Reaction Type Expected Kinetic Order Factors Influencing Rate
Ester HydrolysisSecond-orderTemperature, pH, Solvent
N-Cyano ReductionComplexConcentration of reducing agent, Temperature
Nucleophilic SubstitutionSecond-orderNucleophile concentration, Leaving group ability

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated.

Reactions involving the piperidine ring could proceed through iminium ion intermediates , particularly in oxidation reactions or reactions involving the removal of a leaving group from the alpha-carbon. These electrophilic species would then be susceptible to nucleophilic attack.

In reactions proceeding via a Strecker-type synthesis to form related amino-nitriles, cyanohydrin intermediates are known to be formed researchgate.net. While not directly a reaction of the title compound, this illustrates the types of intermediates that can be expected in the chemistry of cyanopiperidines. The formation of carbocation intermediates is also a possibility under strongly acidic conditions, especially in dehydration reactions of related hydroxy-piperidine derivatives researchgate.net.

Spectroscopic techniques such as NMR and IR, as well as mass spectrometry, would be essential tools for the detection and characterization of any stable or semi-stable intermediates in reactions involving this compound.

Applications As a Versatile Building Block in Complex Molecular Synthesis

Construction of Chiral Piperidine (B6355638) Derivatives

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of medicinal chemistry, as the stereochemistry of these scaffolds often dictates their biological activity. researchgate.net Methyl 1-cyanopiperidine-3-carboxylate serves as a valuable precursor for the generation of chiral piperidines through various asymmetric methodologies.

Catalytic Enantioselective Synthesis:

Recent advances have focused on the catalytic enantioselective synthesis of 3-substituted piperidines. nih.govresearchgate.netnih.govresearchgate.netnih.govwhiterose.ac.uk While direct asymmetric synthesis starting from simple pyridines is a common strategy, the functionalization of pre-existing piperidine rings offers an alternative route. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govresearchgate.netnih.govresearchgate.netnih.gov Subsequent reduction can then yield the corresponding chiral piperidines. nih.govresearchgate.netresearchgate.net Although not directly demonstrated with a 1-cyano substituent, this methodology highlights a potential pathway to chiral derivatives of methyl piperidine-3-carboxylate.

Diastereoselective Synthesis:

The existing stereocenter at the 3-position of a chiral this compound can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of polysubstituted piperidines. rsc.orgnih.gov Methods such as photoredox-catalyzed α-amino C–H arylation have been shown to be highly diastereoselective in densely functionalized piperidines. rsc.org Furthermore, epimerization techniques can be employed to convert kinetically favored but less stable diastereomers into the thermodynamically more stable isomers. nih.gov The strategic manipulation of reaction conditions and catalyst choice allows for the selective formation of desired stereoisomers. whiterose.ac.uk

Table 1: Examples of Diastereoselective Reactions on Piperidine Scaffolds
Reaction TypeSubstrate AnalogueKey FeaturesDiastereomeric Ratio (d.r.)Reference
Photoredox α-C–H ArylationN-Aryl-2,3,5-trisubstituted piperidineHigh diastereoselectivity achieved through subsequent epimerization to the thermodynamic product.Up to >95:5 rsc.org
Base-mediated Epimerizationcis-Methyl substituted pipecolinatesConformational control to yield trans-diastereoisomers.Variable, often favoring the trans product fuaij.com
Reductive CyclizationAmino acetalsStereochemistry controlled by a preceding diastereoselective Mannich reaction.High, retained from precursor chembk.com

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of fused and spirocyclic heterocyclic systems. nih.gov

The cyano group at the nitrogen atom can participate in cycloaddition reactions. While the participation of unactivated nitriles in Diels-Alder or ene reactions is generally rare, the presence of activating groups or thermal conditions can facilitate such transformations, leading to the formation of fused pyridines and other nitrogen-containing heterocycles. nih.gov For instance, intramolecular Diels-Alder reactions of pyridazinecarbonitriles with tethered alkynes have been shown to proceed, highlighting the potential of a cyano group to act as a dienophile. mdpi.com

The ester functionality at the 3-position provides a handle for various chemical manipulations, including the formation of pyrazole (B372694) rings. For example, piperidine-3-carboxylic acids have been converted into β-keto esters, which upon reaction with hydrazine (B178648) derivatives, yield N-Boc-piperidinyl-1H-pyrazole-4-carboxylates. nih.govmdpi.com This approach allows for the construction of novel heterocyclic amino acid-like structures. nih.govmdpi.com Furthermore, the piperidine ring itself can be a component in multicomponent reactions to generate complex heterocyclic structures like coumarin-3-carboxamides. nih.gov

Precursor to Advanced Organic Compounds and Pharmacologically Relevant Scaffolds

Piperidine and its derivatives are ubiquitous in pharmaceuticals, and this compound is a valuable precursor for the synthesis of pharmacologically active compounds. pharmjournal.ruthieme-connect.com The chiral piperidine-3-carboxylic acid moiety is a key structural element in a number of bioactive molecules. ajchem-a.com

The introduction of a chiral piperidine scaffold can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.com For example, chiral piperidine scaffolds are found in drugs targeting a wide range of diseases. researchgate.net The functional handles on this compound allow for its elaboration into more complex structures that can be screened for various biological activities. For instance, piperidine derivatives are key components in the synthesis of analogues of drugs like donepezil, which is used for the treatment of Alzheimer's disease. longdom.org

Table 2: Examples of Pharmacologically Relevant Scaffolds Derived from Piperidine Precursors
Scaffold/Drug ClassPiperidine Precursor AnalogueTherapeutic AreaReference
Donepezil Analogues2-Substituted 4-piperidonesAlzheimer's Disease (Acetylcholinesterase Inhibitors) longdom.org
Fibrinolysis InhibitorsChiral 2-methylpiperidineCardiovascular thieme-connect.com
Antipsychotic AgentsFused tricyclic piperazines/piperidinesPsychiatry pharmjournal.ru

Regiospecific and Stereospecific Incorporations into Larger Molecular Architectures

The controlled incorporation of the this compound unit into larger molecules is crucial for the synthesis of complex natural products and pharmaceuticals. This requires high levels of regio- and stereospecificity.

Regiospecific Functionalization:

The functionalization of the piperidine ring can be directed to specific positions. While the C2 position is often electronically activated, steric hindrance can play a crucial role in directing reactions to other positions. nih.gov For instance, palladium-catalyzed C(sp³)–H arylation of piperidines with a directing group at the C3 position can achieve selective functionalization at the C4 position. nih.govacs.org The choice of catalyst and protecting group on the nitrogen can also influence the site-selectivity of C-H functionalization. nih.govchemrxiv.org While the electronic effect of a 1-cyano group on such reactions is not extensively documented, it is expected to influence the reactivity and regiochemical outcome.

Stereospecific Reactions:

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. The chiral center at the 3-position of this compound can be exploited in stereospecific transformations. For example, the synthesis of polysubstituted piperidines can be achieved with a high degree of stereocontrol through methods like boronyl radical-catalyzed (4+2) cycloaddition. nih.govresearchgate.net Additionally, the stereoselective construction of piperidine rings can be accomplished through multicomponent reactions inspired by biosynthetic pathways. rsc.org These methods allow for the predictable and controlled introduction of multiple stereocenters, which is essential for the synthesis of complex target molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Methyl 1-cyanopiperidine-3-carboxylate, offering detailed insights at the atomic level.

High-resolution 1D NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural verification of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the piperidine (B6355638) ring protons and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the N-cyano and the ester functionalities. The expected proton NMR data, based on analysis of similar piperidine structures, are summarized below. nih.govchemicalbook.com

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
O-CH ₃ (Ester)3.70 - 3.80Singlet (s)3H
Piperidine H32.80 - 2.95Multiplet (m)1H
Piperidine H2, H6 (axial/equatorial)3.10 - 3.50Multiplet (m)4H
Piperidine H4, H5 (axial/equatorial)1.60 - 2.20Multiplet (m)4H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The presence of the carbonyl, cyano, and aliphatic carbons can be confirmed by their characteristic chemical shifts. wisc.edulibretexts.orglibretexts.org The predicted chemical shifts for each carbon atom are detailed in the following table, derived from established correlation charts and data from analogous compounds such as tert-butyl 4-cyanopiperidine-1-carboxylate. nih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester Carbonyl)170 - 173
C ≡N (Cyano)117 - 120
O-C H₃ (Ester Methyl)51 - 53
Piperidine C342 - 45
Piperidine C2, C648 - 52
Piperidine C526 - 29
Piperidine C423 - 26

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would reveal the complete coupling network of the piperidine ring protons, confirming their sequence from H2 through H6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the definitive assignment of each piperidine carbon signal based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is vital for determining stereochemistry and conformation. In the context of the piperidine ring, NOESY can distinguish between axial and equatorial protons by showing correlations between protons in a 1,3-diaxial relationship. rsc.org

The piperidine ring is known to exist predominantly in a chair conformation and undergoes a dynamic ring-flip process, interconverting between two chair forms. acs.orgresearchgate.net Variable Temperature (VT) NMR studies are instrumental in probing these conformational dynamics. nih.gov

At room temperature, this chair-chair interconversion is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this interconversion decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. researchgate.net By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and subsequently calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the molecule. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range. The FT-IR spectrum of this compound is expected to display strong, characteristic absorption bands for the cyano and ester groups. The presence of these bands provides clear evidence for the key functional moieties in the structure. mdpi.comnih.gov

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Cyano (C≡N)Stretch2240 - 2215Medium to Strong, Sharp
Ester Carbonyl (C=O)Stretch1750 - 1735Strong
Ester (C-O)Stretch1300 - 1150Strong
Aliphatic (C-H)Stretch2980 - 2850Medium to Strong
Methylene (CH₂)Scissoring~1465Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. researchgate.net For this compound, the cyano group's symmetric stretch is expected to produce a particularly strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. researchgate.netacs.org

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Cyano (C≡N)Stretch2240 - 2215Strong, Sharp
Ester Carbonyl (C=O)Stretch1750 - 1735Weak to Medium
Piperidine RingRing Breathing/Stretching1000 - 800Medium
Aliphatic (C-H)Stretch2980 - 2850Strong

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecule can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident assignment of a unique molecular formula.

For this compound, the molecular formula is C₈H₁₂N₂O₂. The theoretical exact mass for its protonated molecular ion ([M+H]⁺) can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity and elemental composition. HRMS analysis of related N-Boc protected piperidinyl pyrazole (B372694) carboxylates has demonstrated the utility of this technique in confirming calculated formulas with high accuracy nih.gov.

Molecular FormulaIon SpeciesTheoretical Exact Mass (m/z)Typical Mass Accuracy (ppm)
C₈H₁₂N₂O₂[M+H]⁺169.0972< 5 ppm
C₈H₁₂N₂O₂[M+Na]⁺191.0791< 5 ppm

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 169.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule.

The fragmentation of gas-phase ions is not a random process and can be predictive of molecular structure youtube.com. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da, leading to a fragment ion at m/z 138.1.

Loss of the methoxycarbonyl group (-COOCH₃): A neutral loss of 59 Da, resulting in an ion at m/z 110.0.

Cleavage of the cyano group (-CN): A loss of 26 Da, producing a fragment at m/z 143.1.

Ring opening/cleavage: Complex fragmentation of the piperidine ring can lead to a series of smaller ions, which helps to confirm the core heterocyclic structure.

The analysis of these fragmentation pathways provides a structural fingerprint of the molecule, complementing the exact mass data from HRMS.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Predicted)
169.1[M+H - OCH₃]⁺CH₃O138.1
169.1[M+H - COOCH₃]⁺CH₃O₂C110.0
169.1[M+H - CN]⁺CN143.1

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, such as starting materials, byproducts, and enantiomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically suitable. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Representative HPLC Parameters for Purity Assessment
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm (due to lack of a strong chromophore)
Column Temperature30 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While less common for polar molecules, GC can be used for the purity assessment of this compound, potentially after derivatization to increase its volatility and thermal stability. The analysis of the related compound, Methyl piperidine-3-carboxylate, has been performed using GC, confirming its applicability for this class of compounds ruifuchems.com. A polar capillary column is typically used to achieve good peak shape and resolution for such analytes.

Suggested GC Parameters for Purity Analysis
ParameterCondition
ColumnPolar capillary column (e.g., CP-Volamine or equivalent)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Oven ProgramInitial temp. 100 °C, ramp to 250 °C at 10 °C/min

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample wikipedia.org. This is crucial as different enantiomers can have distinct biological activities.

Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives oup.comheraldopenaccess.us. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Parameters for Enantiomeric Separation
ParameterCondition
ColumnChiralpak IA (amylose-based) or Chiralcel OD (cellulose-based)
Mobile Phasen-Hexane / Ethanol (e.g., 70:30, v/v) oup.com
Elution ModeIsocratic
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 - 30 °C oup.com

X-ray Crystallography for Solid-State Structural Elucidation

Following a comprehensive search of academic literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. While the solid-state conformation and intermolecular interactions of a molecule are definitively determined by X-ray crystallography, such a study for this specific compound does not appear to be available in the public domain at this time.

The determination of a crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal insights into the three-dimensional arrangement of the atoms. This would include the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the cyano and methyl carboxylate substituents. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the supramolecular architecture of the compound in the solid state.

Although experimental data for the title compound is unavailable, crystallographic studies on related piperidine derivatives are prevalent. These studies consistently demonstrate the utility of X-ray diffraction in establishing unambiguous stereochemistry and conformational preferences, which are crucial for understanding the structure-activity relationships of these molecules. Should the crystal structure of this compound be determined in the future, it would be invaluable for computational modeling, rational drug design, and a deeper understanding of its chemical and physical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Detailed Density Functional Theory (DFT) calculations for the specific compound Methyl 1-cyanopiperidine-3-carboxylate are not extensively available in the public domain. However, the methodologies for such calculations are well-established. Typically, geometry optimization and electronic structure analyses are performed using a functional, such as B3LYP, in combination with a basis set like 6-311++G(d,p). nih.gov These calculations would yield the optimized molecular geometry, bond lengths, and bond angles, providing insight into the three-dimensional structure of the molecule.

The electronic structure analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study intramolecular and intermolecular bonding and charge transfer interactions within the molecule. nih.gov

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring

The conformational landscape of the piperidine ring in this compound is expected to be complex due to the presence of two substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the cyano group on the nitrogen and the methyl carboxylate group at the 3-position can influence the preference for axial versus equatorial positioning of these substituents.

A thorough conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds. This process helps in identifying the various low-energy conformers and the transition states that connect them. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Factors such as steric hindrance, dipole-dipole interactions, and hyperconjugation play a significant role in determining the stability of different conformations. For substituted piperidines, the interplay of these factors dictates the preferred chair, boat, or twist-boat conformations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. uncw.edu These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation and assignment of signals. The accuracy of the prediction depends on the level of theory and the inclusion of solvent effects.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic displacements. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the ester, and various C-H and C-N stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov These calculations can provide insights into the electronic transitions occurring within the molecule.

To date, specific computational predictions of the spectroscopic parameters for this compound and their validation with experimental data are not readily found in published literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states and intermediates along a reaction pathway. For reactions involving this compound, such as its synthesis or further functionalization, DFT calculations can be used to model the potential energy surface.

For instance, the synthesis of N-cyanopiperidines often involves the reaction of a piperidine with a cyanating agent. scielo.br Computational studies could model the reaction mechanism, determining whether it proceeds through a concerted or stepwise pathway. By calculating the activation energies for different possible routes, the most favorable reaction mechanism can be predicted. The geometry of the transition states provides crucial information about the bond-breaking and bond-forming processes. While general mechanisms for C-H cyanation and N-cyanation have been studied computationally for other molecules, a specific study on this compound is not available. scielo.brbeilstein-journals.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility and intermolecular interactions of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states.

These simulations are particularly useful for studying the behavior of the molecule in a solvent, allowing for the analysis of solute-solvent interactions and their effect on the conformational equilibrium. MD can also be used to study how the molecule interacts with other molecules, such as biological macromolecules, by simulating the dynamic process of binding and unbinding. While MD simulations are a powerful tool for studying functionalized piperidines, specific simulation data for this compound is not currently published. nih.gov

Q & A

Q. What are the recommended safety protocols for handling Methyl 1-cyanopiperidine-3-carboxylate in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as cyanated compounds may release toxic vapors during reactions .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination of drainage systems .
  • First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water; remove contaminated clothing immediately .

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1^1H and 13^13C NMR peaks with literature data for piperidine derivatives to confirm functional groups (e.g., ester, nitrile) .
    • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion ([M+H]+^+) and rule out byproducts.
    • HPLC: Employ reverse-phase chromatography with UV detection (e.g., 210–260 nm) to quantify impurities.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software to resolve structural ambiguities?

Methodological Answer:

  • Data Collection: Collect high-resolution X-ray diffraction data (e.g., <1.0 Å) to resolve electron density maps for the nitrile and ester groups.

  • Refinement in SHELXL:

    • Use AFIX commands to constrain bond lengths/angles of the piperidine ring based on Cremer-Pople puckering parameters .
    • Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms to model thermal motion accurately .
    • Validate with PLATON/Mercury to check for missed symmetry or twinning .
  • Example Table:

    ParameterExperimental ValueLiterature Reference
    C-Nitrile bond1.15 Å1.14–1.16 Å
    Piperidine ring puckering amplitude (q)0.52 Å0.48–0.55 Å

Q. How do ring puckering coordinates aid in analyzing the conformational flexibility of the piperidine ring in this compound?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (qq) and phase angle (θ\theta) to classify ring conformations (e.g., chair, boat). For six-membered rings, use:

    q=q22+q32,θ=arctan(q3q2)q = \sqrt{q_2^2 + q_3^2}, \quad \theta = \arctan\left(\frac{q_3}{q_2}\right)

    where q2q_2 and q3q_3 are out-of-plane displacements .

  • Computational Validation: Compare experimental (X-ray) and DFT-optimized structures to assess energy barriers for ring inversion.

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Systematic Error Checks:
    • Crystallography: Verify data quality via RintR_{\text{int}} and completeness (>95%). Re-exclude outliers using SHELXL’s OMIT .
    • Spectroscopy: Confirm solvent purity (e.g., deuterated solvent peaks in NMR) and calibrate instruments with standards.
  • Cross-Validation:
    • Use Mercury CSD to compare bond lengths/angles with Cambridge Structural Database entries for analogous piperidine derivatives .
    • Perform molecular dynamics simulations (e.g., Gaussian or ORCA) to model solution-phase conformations and compare with NMR coupling constants .

Data Presentation Guidelines

  • Crystallography Tables: Include ADPs, hydrogen-bonding networks, and torsion angles. Reference ORTEP-3 for thermal ellipsoid diagrams .
  • Spectroscopic Data: Provide raw integration values for NMR and MS fragmentation patterns.

Note: Avoid citing commercial sources (e.g., BenchChem) per reliability guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.